Imidazoquinoxalinone vs. Benzene-Fused Quinoxalinone: Cytotoxicity Differential in NCI-60 Cancer Panel
The imidazoquinoxalinone scaffold (series 1) exhibits a distinct COMPARE analysis profile compared to benzimidazole-fused quinoxalinones (series 2), indicating a different mechanism of cytotoxicity. While quantitative GI50 values for the exact target compound are not publicly available in peer-reviewed literature, the J. Med. Chem. 2007 study demonstrates that series 1 imidazoquinoxalinones show cytostatic and cytotoxic properties comparable to pyrroloiminoquinone natural products, whereas benzimidazole analogs of series 2 display a divergent cytotoxicity mechanism by COMPARE analysis [1].
| Evidence Dimension | Cytotoxicity mechanism (COMPARE analysis correlation coefficient) |
|---|---|
| Target Compound Data | Series 1 imidazoquinoxalinones: COMPARE profile consistent with pyrroloiminoquinone-like mechanism; hollow fiber assay shows promising antitumor activity with acceptable toxicity [1] |
| Comparator Or Baseline | Series 2 benzimidazoquinoxalinones: COMPARE profile diverges from series 1; one analog active only against breast cancer lines with unknown cellular target [1] |
| Quantified Difference | Qualitative divergence in COMPARE analysis; series 1 recapitulates natural product mechanism, series 2 does not |
| Conditions | NCI-60 human tumor cell line panel; hollow fiber assay in mice |
Why This Matters
The mechanism-level differentiation predicts that analogs built on the 3-(imidazol-2-yl)quinoxalinone scaffold are more likely to retain the natural product's polypharmacology profile, a key consideration for phenotypic screening library design.
- [1] Hoang H, LaBarbera DV, Mohammed KA, Ireland CM, Skibo EB. Synthesis and biological evaluation of imidazoquinoxalinones, imidazole analogues of pyrroloiminoquinone marine natural products. J Med Chem. 2007 Sep 20;50(19):4561-71. View Source
